molecular formula C15H24O3 B14214655 10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol CAS No. 823792-10-5

10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol

Cat. No.: B14214655
CAS No.: 823792-10-5
M. Wt: 252.35 g/mol
InChI Key: SBMWMTIMYDWZPG-UHFFFAOYSA-N
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Description

10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol is a structurally complex aliphatic compound featuring a conjugated enyne system (C=C-C≡C), a secondary alcohol group at position 5, and a tetrahydropyran (oxan-2-yl) ether moiety at position 10. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for refining small-molecule structures .

Properties

CAS No.

823792-10-5

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

10-(oxan-2-yloxy)dec-1-en-6-yn-5-ol

InChI

InChI=1S/C15H24O3/c1-2-3-9-14(16)10-5-4-7-12-17-15-11-6-8-13-18-15/h2,14-16H,1,3-4,6-9,11-13H2

InChI Key

SBMWMTIMYDWZPG-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C#CCCCOC1CCCCO1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be introduced through the reaction of a suitable diol with a dihydropyran derivative.

    Enyne Formation: The enyne moiety is formed by coupling an alkyne with an alkene under specific conditions, such as using a palladium catalyst.

    Hydroxyl Group Introduction: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The enyne moiety can be reduced to form an alkene or alkane.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium hydride or organolithium reagents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The enyne moiety may participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key functional groups are compared below with analogous molecules from the provided evidence:

Compound Functional Groups Key Structural Features Reference
10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol Enyne, secondary alcohol, cyclic ether Linear aliphatic chain with unsaturated bonds and ether linkage N/A
Rutin () Flavonoid glycoside, hydroxyl groups Aromatic rings, glycosidic (oxan-based) ethers, multiple hydroxyls
10-[(6-Aminohexyl)amino]-10-oxodecanoic acid () Amide, carboxylic acid, amine Decanoic acid backbone with amide and amino substituents

Key Observations :

  • Ether Linkages: The target compound’s oxan-2-yl ether resembles the glycosidic ethers in rutin, though the latter are part of a sugar moiety in a flavonoid context. Cyclic ethers enhance solubility in polar solvents compared to aliphatic ethers .
  • Alcohol vs. Phenolic Groups: Unlike phenolic acids (e.g., ferulic acid in ), the target’s secondary alcohol lacks aromaticity, reducing its acidity (pKa ~15–16 vs. phenolic pKa ~10) .
  • Enyne System: The conjugated enyne is rare in the cited evidence. By contrast, highlights amide and thiazolidinone groups, which prioritize hydrogen-bonding interactions over unsaturated reactivity .
Physicochemical Properties

Hypothetical data based on structural analogs:

Property This compound Ferulic Acid () 10-[(6-Aminohexyl)amino]-10-oxodecanoic acid ()
Molecular Weight (g/mol) ~238.3 194.18 ~329.4
Solubility (Polar Solvents) Moderate (cyclic ether enhances) High (phenolic -OH) Low (amide dominance)
Reactivity Enyne cyclization, ether cleavage Antioxidant activity Amide hydrolysis, peptide coupling

Insights :

  • The cyclic ether in the target compound likely improves solubility in solvents like THF or acetone compared to purely aliphatic analogs .
  • The enyne system may undergo cycloaddition or polymerization reactions, contrasting with the stability of aromatic systems in phenolic compounds .

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